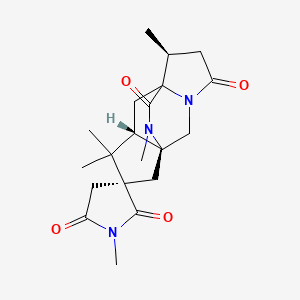

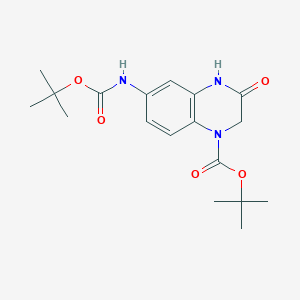

![molecular formula C11H21N3 B1384873 N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine CAS No. 1152873-23-8](/img/structure/B1384873.png)

N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine

Overview

Description

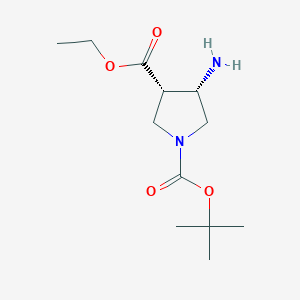

“N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine” is a chemical compound used for proteomics research . It has a molecular formula of C11H21N3 and a molecular weight of 195.30 .

Molecular Structure Analysis

The molecular structure of “N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine” has been characterized using various techniques such as FT-IR, NMR spectroscopy, MS, elemental analysis, X-ray single crystal diffraction, Differential Scanning Calorimetry (DSC), and Thermogravimetric-Differential Thermal Analysis (TG-DTG) .Physical And Chemical Properties Analysis

“N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine” has a high density (1.836 g/cm³) and good thermal stability (T d: 233°C) .Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Key Intermediates : The compound is used in the synthesis of key intermediates for various chemicals. For instance, it plays a role in the preparation of premafloxacin, an antibiotic for veterinary use. The synthesis involves key steps like asymmetric Michael addition and stereoselective alkylation, highlighting the compound's utility in complex chemical processes (Fleck et al., 2003).

Formation of Cobalt(II) Complexes : It's involved in the formation of novel Co(II) chloride complexes. These complexes exhibit unique properties like distorted tetrahedral geometry and are involved in processes such as methyl methacrylate (MMA) polymerization, leading to the production of poly(methylmethacrylate) with specific characteristics (Choi et al., 2015).

Pharmaceutical and Biological Research

- Antifungal and Antibacterial Pharmacophores : Pyrazole derivatives synthesized using N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine have been identified as potential antitumor, antifungal, and antibacterial agents. Their structural characteristics contribute to the biological activity against these pathogens (Titi et al., 2020).

Material Science and Engineering

- Synthesis of Pyrazolo[3,4-c]isothiazoles : This compound is instrumental in reactions leading to the synthesis of unique chemical structures like pyrazolo[3,4-c]isothiazoles, which have potential applications in material science and engineering (Koyioni et al., 2014).

Future Directions

Mechanism of Action

Target of Action

The primary targets of N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine is currently unknown . Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s action.

properties

IUPAC Name |

2-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3/c1-8(2)6-12-7-11-9(3)13-14(5)10(11)4/h8,12H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFSUJBYPWDJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CNCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

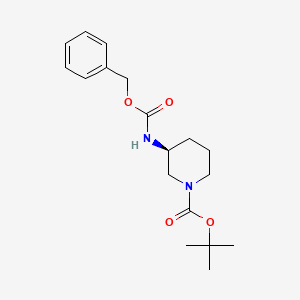

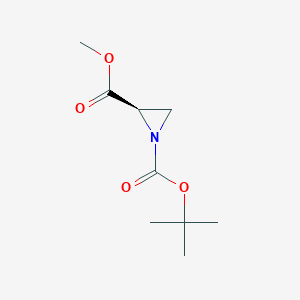

![tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1384795.png)

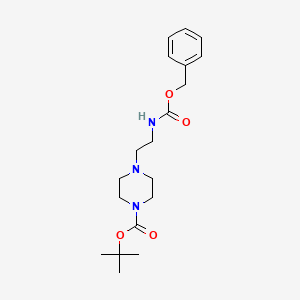

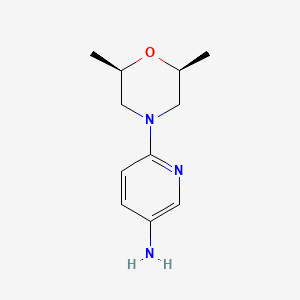

![6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384805.png)